molecular formula C8H14ClNO2 B14774890 (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

Katalognummer: B14774890
Molekulargewicht: 191.65 g/mol
InChI-Schlüssel: OWRHKHRQZNLOFL-PICGMCJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure. The presence of a nitrogen atom within the bicyclic framework makes it a significant compound in medicinal chemistry and drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of this compound often relies on large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient formation of the azabicyclo scaffold .

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation reactions, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .

Wirkmechanismus

The mechanism of action of (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules . The exact pathways involved depend on the specific biological context and the target receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H14ClNO2

Molekulargewicht

191.65 g/mol

IUPAC-Name

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6?,8-;/m1./s1

InChI-Schlüssel

OWRHKHRQZNLOFL-PICGMCJFSA-N

Isomerische SMILES

C1CC2C[C@@](C1)(NC2)C(=O)O.Cl

Kanonische SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.